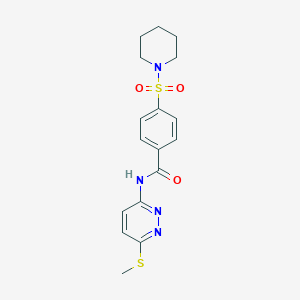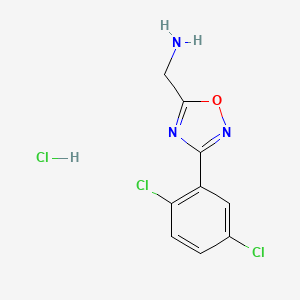![molecular formula C19H20N4O3S2 B2704655 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1319122-01-4](/img/no-structure.png)
5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of novel amino pyrazole derivatives, which includes structures similar to 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide, has shown that these compounds exhibit promising biological activities. A study by Shah, Patel, and Karia (2018) focused on the synthesis of such derivatives and their evaluation as antimicrobial agents. These compounds demonstrated significant activity, marking them as potential candidates for further development in antimicrobial therapies (Shah et al., 2018).
Carbonic Anhydrase Inhibition
Another pivotal area of research is the exploration of pyrazole carboxylic acid amides, related to the compound , for their inhibitory effects on carbonic anhydrase isoenzymes. Bülbül, Kasımoğulları, and Küfrevioğlu (2008) synthesized and investigated the inhibitory effects of such amides, discovering potent activity against human erythrocyte carbonic anhydrase isoenzymes hCA-I and hCA-II. These findings suggest a potential utility in designing new inhibitors for therapeutic applications, particularly in conditions where carbonic anhydrase activity modulation is beneficial (Bülbül et al., 2008).
Antitumor Activity
Fahim and Shalaby (2019) explored the biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, which encompass the structural framework of the compound in discussion. The research demonstrated that some synthesized chlorinated compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. This suggests the compound's derivatives could be explored further for their potential antitumor properties (Fahim & Shalaby, 2019).
Cytotoxicity and Antiproliferative Activities
Additionally, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, as investigated by Hassan, Hafez, and Osman (2014), involves compounds structurally related to this compound. These derivatives were screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating a potential for cancer treatment research (Hassan et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide' involves the reaction of 3-(methylthio)aniline with 3,5-dimethylbenzenesulfonyl chloride to form 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-3-(methylthio)aniline. This intermediate is then reacted with 1H-pyrazole-4-carboxylic acid to form the final product.", "Starting Materials": [ "3-(methylthio)aniline", "3,5-dimethylbenzenesulfonyl chloride", "1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: 3-(methylthio)aniline is reacted with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-3-(methylthio)aniline.", "Step 2: 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-3-(methylthio)aniline is then reacted with 1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide." ] } | |
CAS RN |
1319122-01-4 |
Molecular Formula |
C19H20N4O3S2 |
Molecular Weight |
416.51 |
IUPAC Name |
5-[(3,5-dimethylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-7-13(2)9-15(8-12)23-28(25,26)19-17(11-20-22-19)18(24)21-14-5-4-6-16(10-14)27-3/h4-11,23H,1-3H3,(H,20,22)(H,21,24) |
InChI Key |
MSMAZWQWQOEXLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)NC3=CC(=CC=C3)SC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2704573.png)
![2-[(2-Chloroacetyl)amino]-N-cyclopropyl-3-phenylpropanamide](/img/structure/B2704574.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2704579.png)



![(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2704587.png)
![N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2704588.png)
![8-((2-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704589.png)


![N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2704594.png)